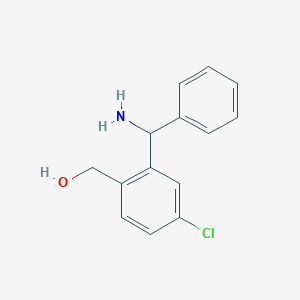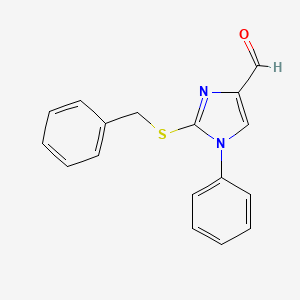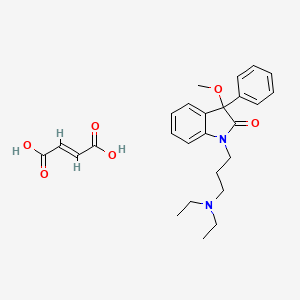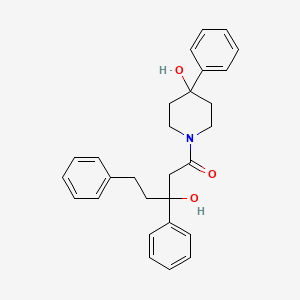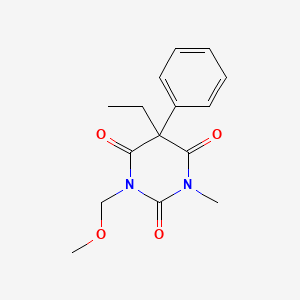![molecular formula C8H4N2OS B14651967 [1,3]Thiazolo[4,5-g][2,1]benzoxazole CAS No. 52876-88-7](/img/structure/B14651967.png)
[1,3]Thiazolo[4,5-g][2,1]benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Thiazolo[4,5-g][2,1]benzoxazole: is a heterocyclic compound that features a fused ring system combining a thiazole ring and a benzoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Thiazolo[4,5-g][2,1]benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with 2-bromo-2’-hydroxyacetophenone under basic conditions, followed by cyclization to form the desired compound . Another approach involves the use of azido-benzothiazoles, which upon thermolysis in a polyphosphoric-acetic acid mixture, yield the thiazolo[4,5-g]benzoxazoles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, with considerations for reaction optimization, yield improvement, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: [1,3]Thiazolo[4,5-g][2,1]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the benzoxazole and thiazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1,3]Thiazolo[4,5-g][2,1]benzoxazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties . The ability to modify the structure of this compound allows researchers to tailor its biological activity for specific applications.
Industry: In industry, this compound is used in the development of materials with unique electronic and optical properties. Its incorporation into polymers and other materials can enhance their performance in various applications, such as sensors and optoelectronic devices .
Wirkmechanismus
The mechanism of action of [1,3]Thiazolo[4,5-g][2,1]benzoxazole and its derivatives involves interactions with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . In anticancer applications, it may interfere with signaling pathways or induce apoptosis in cancer cells . The exact mechanism of action depends on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
Benzothiazole: A related compound with a similar structure but lacks the fused benzoxazole ring.
Benzoxazole: Similar to [1,3]Thiazolo[4,5-g][2,1]benzoxazole but lacks the fused thiazole ring.
Thiazole: A simpler structure that forms the basis for more complex heterocycles like this compound.
Uniqueness: The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications.
Eigenschaften
CAS-Nummer |
52876-88-7 |
|---|---|
Molekularformel |
C8H4N2OS |
Molekulargewicht |
176.20 g/mol |
IUPAC-Name |
[1,3]thiazolo[4,5-g][2,1]benzoxazole |
InChI |
InChI=1S/C8H4N2OS/c1-2-6-8(12-4-9-6)7-5(1)3-11-10-7/h1-4H |
InChI-Schlüssel |
JLOXPDXCBDKKDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=NOC=C31)SC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


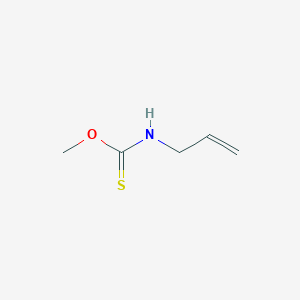
![Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester](/img/structure/B14651886.png)
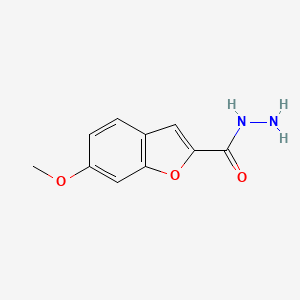
![N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline](/img/structure/B14651905.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol](/img/structure/B14651912.png)

![2-([1,1'-Biphenyl]-4-yl)-3,4-dioxo-5-phenylhexanedinitrile](/img/structure/B14651923.png)
![3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B14651926.png)
![3-Chloro-2H-cyclohepta[b]thiophen-2-one](/img/structure/B14651928.png)
